molecular formula C5H9N3S B1398442 3-Amino-2-cyano-thiobutyramide CAS No. 1208081-96-2

3-Amino-2-cyano-thiobutyramide

Cat. No.: B1398442
CAS No.: 1208081-96-2
M. Wt: 143.21 g/mol
InChI Key: REJBMKMSTYYIIN-UHFFFAOYSA-N
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Description

3-Amino-2-cyano-thiobutyramide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes an amino group, a cyano group, and a thiobutyramide moiety. Its molecular formula is C4H7N3OS, and it has a molecular weight of 143.21 g/mol .

Comparison with Similar Compounds

3-Amino-2-cyano-thiobutyramide can be compared with other similar compounds such as 3-amino-1-benzothiophene-2-carbonitriles . While both compounds share the amino and cyano functional groups, this compound is unique due to its thiobutyramide moiety, which imparts distinct chemical and biological properties . Other similar compounds include various cyanoacetamide derivatives, which are also used in the synthesis of heterocyclic compounds and have diverse biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of biologically active heterocyclic compounds. Ongoing research continues to uncover its full range of applications and mechanisms of action, highlighting its importance in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-amino-2-cyanobutanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(7)4(2-6)5(8)9/h3-4H,7H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJBMKMSTYYIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C#N)C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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